Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt
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Overview
Description
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is a chemical compound with the molecular formula C12H11N3O6S2Na. It is commonly used as a dye and is known for its vibrant yellow color. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-amino-5-sulfobenzoic acid under alkaline conditions to produce the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)diazenyl]-, sodium salt
- 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt
Uniqueness
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is unique due to its specific structural features, such as the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring water-soluble dyes .
Biological Activity
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt (CAS Number: 2706-28-7) is a compound of significant interest in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and safety profiles.
- Molecular Formula : C12H12N3NaO6S2
- Molar Mass : 381.35 g/mol
- Hazard Classification : Xi - Irritant; may cause irritation to eyes, respiratory system, and skin.
The biological activity of benzenesulfonic acid derivatives often involves enzyme inhibition and interaction with cellular pathways. This compound can inhibit specific enzymes by binding to their active sites, leading to a range of biological effects:
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory signaling pathways.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition. |
Enzyme Inhibition | Binds to active sites of enzymes, blocking their function. |
Cytotoxicity | Shows cytotoxic effects in certain cancer cell lines. |
Antimicrobial Studies
Research has demonstrated that benzenesulfonic acid derivatives possess notable antimicrobial properties. For instance:
- A study tested the compound against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of membrane integrity and essential metabolic pathways in bacteria .
Anti-inflammatory Effects
In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines. For example:
- In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 40% decrease in TNF-alpha levels compared to untreated controls .
Safety and Toxicology
The safety profile of benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has been assessed in several studies:
- In animal studies, doses of up to 500 mg/kg body weight were administered without significant acute toxicity observed. However, chronic exposure studies indicated potential renal toxicity at higher doses .
- Risk codes indicate that the compound is irritating to eyes and skin, necessitating appropriate safety measures during handling .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar benzenesulfonic acid derivatives:
Compound Name | CAS Number | Key Activity |
---|---|---|
4-Amino-benzenesulfonic acid monosodium salt | 121-47-1 | Antimicrobial properties |
2-Amino-5-[(4-sulfophenyl)azo]benzenesulfonic acid | 2706-28-7 | Antimicrobial and anti-inflammatory |
Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt | 98-36-2 | Less effective against certain bacteria |
Properties
Molecular Formula |
C24H20N6Na2O12S4 |
---|---|
Molecular Weight |
758.7 g/mol |
IUPAC Name |
disodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C12H11N3O6S2.2Na/c2*13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h2*1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;;2*+1/p-2 |
InChI Key |
MPOAAHDXCIUENZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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